Ethyl 6-aminohexanoate

Vue d'ensemble

Description

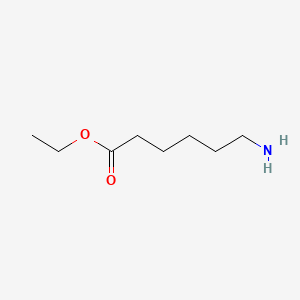

Ethyl 6-aminohexanoate is an organic compound with the molecular formula C8H17NO2This compound is an ester derivative of 6-aminohexanoic acid and is commonly used as a pharmaceutical intermediate .

Méthodes De Préparation

Ethyl 6-aminohexanoate can be synthesized through various methods. One common synthetic route involves the reaction between caprolactam and ethanol in near-critical water. This reaction is catalyzed by additives such as tin(II) chloride (SnCl2) and can achieve yields as high as 98% . The reaction conditions include specific temperature, residence time, and pH adjustments to optimize the yield .

Analyse Des Réactions Chimiques

Ethyl 6-aminohexanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Ethyl 6-aminohexanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and receptors.

Industry: It is employed in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl 6-aminohexanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 6-aminohexanoic acid, which can then interact with enzymes and receptors in biological systems. The pathways involved include enzymatic hydrolysis and subsequent binding to target proteins .

Comparaison Avec Des Composés Similaires

Ethyl 6-aminohexanoate can be compared with other similar compounds such as:

Ethyl 6-aminocaproate: Another ester derivative of 6-aminohexanoic acid with similar properties and applications.

6-Aminocaproic acid: The parent compound, which is used in the synthesis of this compound and has similar biological activities.

Ethyl isobutyrate: A structurally similar ester with different chemical and biological properties. The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications compared to its analogs.

Activité Biologique

Ethyl 6-aminohexanoate (C8H17NO2), an ester derivative of 6-aminohexanoic acid, has garnered attention for its diverse biological activities and applications in pharmaceutical synthesis. This article explores its biological mechanisms, biochemical interactions, and potential therapeutic uses, supported by data tables and relevant research findings.

This compound is synthesized primarily through the reaction of caprolactam with ethanol in near-critical water, often utilizing tin(II) chloride (SnCl2) as a catalyst. The reaction conditions can yield up to 98% of the desired product, with factors such as temperature, pH, and reactant ratios influencing the outcome .

Biological Activity

Mechanism of Action

This compound exhibits biological activity primarily through its interactions with various enzymes and proteins. It acts as a substrate for 6-aminohexanoate aminotransferase, which catalyzes its conversion into adipate semialdehyde. This pathway is significant in metabolic processes involving fatty acid degradation and amino acid metabolism .

Pharmacokinetics

The compound demonstrates high gastrointestinal absorption and can cross the blood-brain barrier (BBB), indicating potential central nervous system effects. Its pharmacokinetic profile suggests it may be utilized in drug formulations targeting specific receptors or enzymes.

Antifibrinolytic Properties

Research has highlighted the role of 6-aminohexanoic acid (the parent compound) in inhibiting fibrinolysis. This property is crucial for medical applications in managing bleeding disorders. This compound mimics lysine residues, interacting competitively with plasminogen activators to inhibit clot breakdown .

Cytotoxic Activity

A study investigating the cytotoxic effects of this compound derivatives showed promising results against certain cancer cell lines. The compound's ability to form conjugates with bile acids enhanced its cytotoxic potential, suggesting a pathway for developing anticancer agents .

Biochemical Interactions

This compound interacts with various cellular components:

- Enzyme Interactions : It influences enzymes like glutaminase and carboxylesterase, which are involved in metabolic pathways related to amino acids and energy production .

- Cell Signaling : The compound affects cellular signaling pathways, potentially altering gene expression and metabolic flux within cells.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 6-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNQDCIAOXIFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328137 | |

| Record name | ethyl 6-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-34-6 | |

| Record name | ethyl 6-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was the synthesis of ethyl 6-aminohexanoate explored in one of the studies?

A1: The research article [] explores the synthesis of this compound from caprolactam and ethanol in near-critical water. While this specific study focuses on greener synthesis methods, the application of this compound as a building block in the synthesis of bile acid derivatives is highlighted in another study []. In this context, this compound acts as a linker molecule, potentially contributing to the desired properties of the final bile acid conjugates.

Q2: Was this compound successfully conjugated to bile acids in the study? What challenges arose?

A2: While aiming to synthesize bile acid conjugates with this compound, researchers encountered an unexpected challenge []. Instead of the desired amide bond formation between the bile acid and this compound, esterification was the predominant reaction in most cases. Only deoxycholic acid yielded the intended conjugate with this compound. This highlights the importance of reaction conditions and steric hindrance in controlling the selectivity of chemical reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.